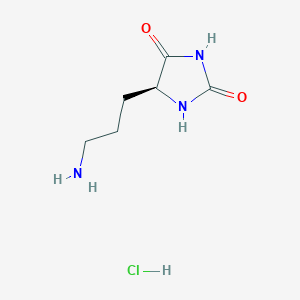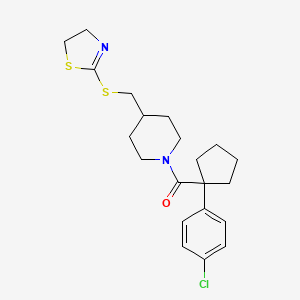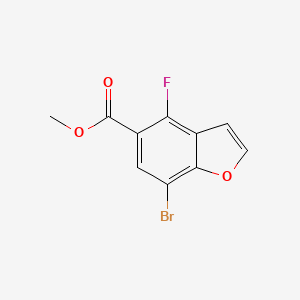![molecular formula C18H22N6O2S B2591422 N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide CAS No. 2097902-31-1](/img/structure/B2591422.png)
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide" is a complex organic compound known for its multifaceted applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a unique structure with a thiazole ring and a cyclopenta[c]pyridazine moiety, contributing to its diverse reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide typically begins with the preparation of the thiazole and cyclopenta[c]pyridazine intermediates. The thiazole ring can be synthesized through cyclization of appropriate α-haloketones with thiourea. The cyclopenta[c]pyridazine can be prepared via condensation of hydrazine derivatives with cyclopentanone.
Industrial Production Methods: The industrial production involves multi-step synthesis under optimized conditions to ensure high yield and purity. Parameters like temperature, solvent selection, and reaction time are critical to achieving the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation
Undergoes oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides and sulfones.
Reduction
Can be reduced, particularly at the carbonyl groups, resulting in corresponding alcohols.
Substitution
Nucleophilic substitution reactions at the thiazole and cyclopenta[c]pyridazine rings.
Common Reagents and Conditions:
Oxidizing agents
Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing agents
Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reactions
Use of alkyl halides or aryl halides under basic or acidic conditions.
Major Products Formed:
Sulfoxides and sulfones from oxidation.
Alcohol derivatives from reduction.
Various substituted derivatives depending on the nucleophile used in substitution.
Applications De Recherche Scientifique
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide has found applications in:
Chemistry
As a reagent and intermediate in organic synthesis.
Biology
Potential bioactive compound for enzyme inhibition studies.
Medicine
Investigated for its pharmaceutical properties, including potential antimicrobial and anti-inflammatory activities.
Industry
Utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets. For example, the thiazole ring can interact with enzymes, modulating their activity. The mechanism may involve inhibition of enzyme active sites or alteration of protein functions. Pathways include binding to specific receptors or interacting with cellular components, leading to desired biological outcomes.
Comparaison Avec Des Composés Similaires
Compared to other thiazole and cyclopenta[c]pyridazine derivatives, N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide stands out due to its combined structural features, which confer unique reactivity and application potential.
Similar Compounds:
Thiazole derivatives
2-Aminothiazole, Benzothiazole
Cyclopenta[c]pyridazine derivatives
5,6-Dihydropyridazine, Pyridazine-3-carboxamide derivatives
Hope this satisfies your curiosity! Anything else you'd like to explore?
Propriétés
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c19-15(25)9-13-10-27-18(20-13)21-17(26)11-4-6-24(7-5-11)16-8-12-2-1-3-14(12)22-23-16/h8,10-11H,1-7,9H2,(H2,19,25)(H,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRHFRYQDIYDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)NC4=NC(=CS4)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine](/img/structure/B2591340.png)
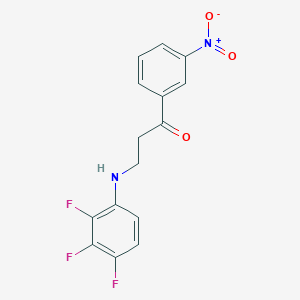
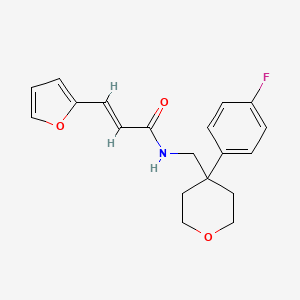
![2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2591345.png)
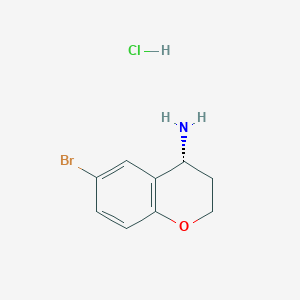
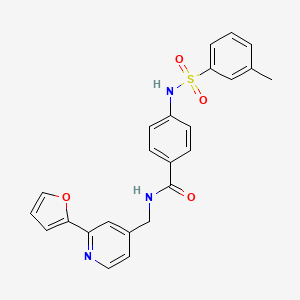
![3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/new.no-structure.jpg)

![N-(2,5-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2591353.png)
